

# (R)-Piperidin-2-ylmethanol as a chiral building block in synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-Piperidin-2-ylmethanol

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An In-Depth Technical Guide to **(R)-Piperidin-2-ylmethanol** as a Chiral Building Block in Synthesis

## Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast range of pharmaceuticals and bioactive natural products.[1][2][3] Its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for drug design.[4] Within this class, chiral 2-substituted piperidines are of paramount importance, and **(R)-Piperidin-2-ylmethanol** has emerged as a versatile and highly valuable chiral building block. Its bifunctional nature, possessing both a secondary amine and a primary alcohol centered around a defined stereocenter, offers multiple avenues for synthetic elaboration. This technical guide provides an in-depth analysis of **(R)-Piperidin-2-ylmethanol**, covering its synthesis, key chemical transformations, and strategic applications in the stereoselective synthesis of complex molecular architectures for the pharmaceutical industry.

## Physicochemical and Structural Properties

Understanding the fundamental properties of **(R)-Piperidin-2-ylmethanol** is crucial for its effective use in synthesis, including reaction setup, purification, and storage. The molecule is a colorless solid or liquid at room temperature with a molecular weight of 115.18 g/mol .[5][6]

Property	Value	Source(s)
CAS Number	3197-44-2	[5][7]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	[8]
Molecular Weight	115.17 g/mol	[8]
Appearance	Colorless Solid or Liquid	[5][9]
Boiling Point	98-102 °C (at 1.0 Torr)	[9]
pKa	15.08 ± 0.10 (Predicted)	[9]
Storage Conditions	Keep in dark place, inert atmosphere, room temperature	[5][8]

## Strategies for Enantioselective Synthesis

The procurement of enantiomerically pure **(R)-Piperidin-2-ylmethanol** is the critical starting point for its application in asymmetric synthesis. Several robust strategies have been established to access this chiral building block.

### Synthesis via Deprotection of a Chiral Precursor

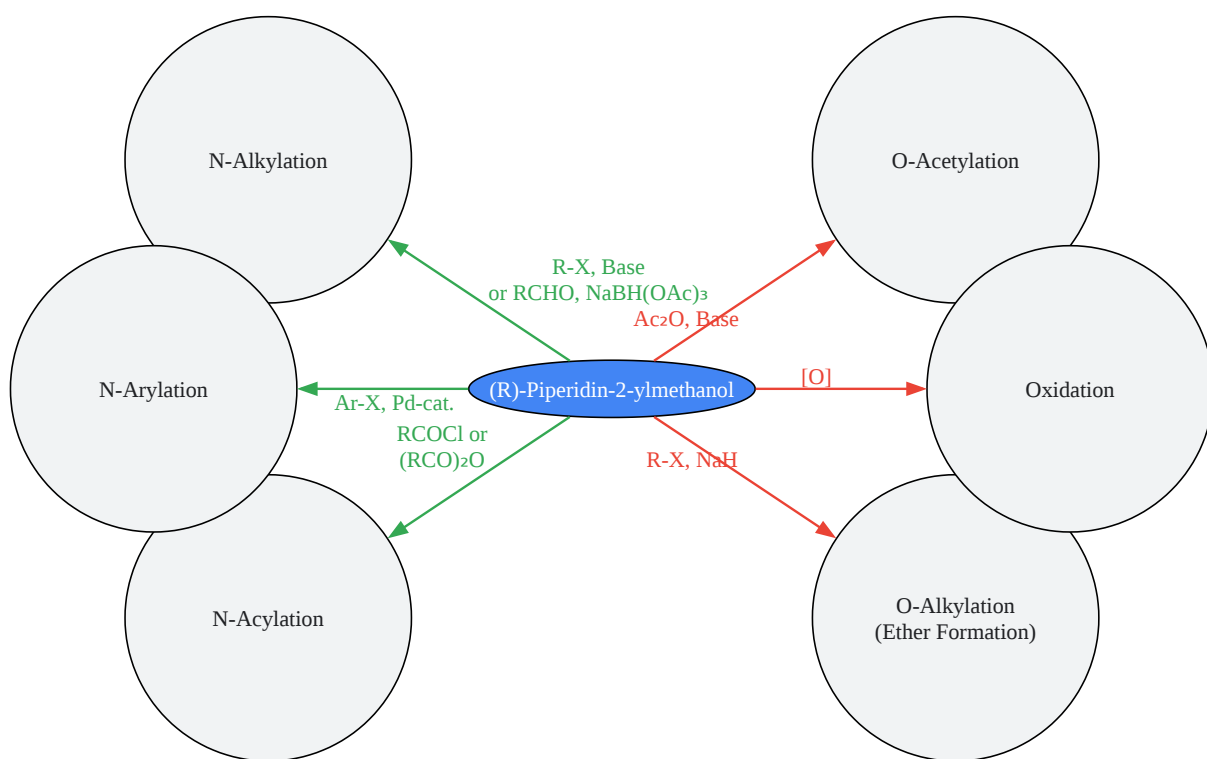
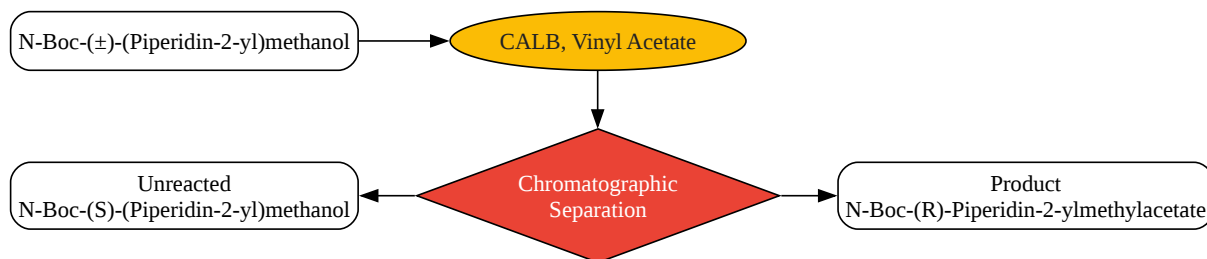
A common and reliable laboratory-scale method involves the catalytic hydrogenation of a commercially available N-protected precursor, such as (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.[1] This method provides direct access to the target molecule with high enantiomeric purity.

- Materials:
  - (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester
  - 10 wt% Palladium on activated carbon (Pd/C)
  - Ethyl acetate (or Methanol)
  - Hydrogen (H<sub>2</sub>) gas supply

- Celite or a suitable filter aid
- Procedure:
  - To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (1.0 eq) in ethyl acetate, add 10 wt% Pd/C catalyst (typically 5-10 mol%).[\[1\]](#)[\[7\]](#)
  - Vigorously stir the suspension under a hydrogen atmosphere (1 atm, balloon or hydrogenation apparatus) at room temperature.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).[\[1\]](#)
  - Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.[\[1\]](#)
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude **(R)-piperidin-2-ylmethanol**.
  - The product can be purified further by distillation if necessary.[\[7\]](#)

## Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer a highly selective approach to resolving racemic mixtures. For N-protected ( $\pm$ )-(Piperidin-2-yl)methanol, lipases such as *Candida antarctica* Lipase B (CALB) can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.[\[10\]](#)



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- To cite this document: BenchChem. [(R)-Piperidin-2-ylmethanol as a chiral building block in synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2921164#r-piperidin-2-ylmethanol-as-a-chiral-building-block-in-synthesis]

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